3,4-Bis(benzyloxy)benzonitrile
Description
3,4-Bis(benzyloxy)benzonitrile (C₂₁H₁₇NO₂, MW: 315.37 g/mol) is an aromatic nitrile derivative featuring two benzyloxy (–OCH₂C₆H₅) groups at the 3- and 4-positions of the benzene ring. The nitrile (–CN) group at the para position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is typically synthesized via nucleophilic substitution, where dihydroxybenzonitrile is treated with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Its applications span pharmaceutical intermediates, ligand synthesis, and materials science due to its robust aromatic framework and tunable substituents.
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIVZSDZHIPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3,4-Dihydroxybenzonitrile+2Benzyl BromideK2CO3,DMFthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of 3,4-diformylbenzonitrile or 3,4-dicarboxybenzonitrile.
Reduction: Formation of 3,4-bis(benzyloxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(benzyloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can participate in hydrogen bonding or act as an electrophile in chemical reactions. The benzyloxy groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Positional Isomers: 2,6-Bis(benzyloxy)benzonitrile
Structural Differences : The benzyloxy groups are positioned at the 2- and 6-positions instead of 3- and 4- (Figure 1). This alters steric hindrance and electronic distribution.
Synthesis : Similar benzylation methods apply, but regioselectivity is controlled by reaction conditions .
Properties :
- Solubility : Reduced solubility in polar solvents compared to 3,4-isomer due to symmetrical substitution.
- Reactivity: The 2,6-substitution pattern may hinder electrophilic substitution at the para position of the nitrile group.
Table 1: Comparison of Positional Isomers
| Property | 3,4-Bis(benzyloxy)benzonitrile | 2,6-Bis(benzyloxy)benzonitrile |
|---|---|---|
| Substituent positions | 3,4- | 2,6- |
| Molecular symmetry | Low | High |
| Synthetic accessibility | Moderate | Challenging |
Substituent Variants: 3,4-Bis(2-methoxyethoxy)benzonitrile
Structural Differences : Benzyloxy groups are replaced with 2-methoxyethoxy (–OCH₂CH₂OCH₃) chains .
Synthesis : Alkylation of dihydroxybenzonitrile with 2-methoxyethyl chloride/bromide.
Properties :
Table 2: Substituent Effects on Physicochemical Properties
| Compound | LogP (Predicted) | Melting Point (°C) | Solubility in DMSO |
|---|---|---|---|
| This compound | 4.5 | Not reported | High |
| 3,4-Bis(2-methoxyethoxy)benzonitrile | 2.8 | Not reported | Very high |
Functional Group Analogs: 3,4-Bis(benzyloxy)benzoic Acid
Structural Differences : Nitrile (–CN) replaced with carboxylic acid (–COOH) .
Properties :
- Acidity : pKa ~4.2 (carboxylic acid) vs. inert nitrile.
- Reactivity : Prone to decarboxylation under heat, unlike the stable nitrile.
Applications : Intermediate in polymer synthesis and metal-organic frameworks.
Electron-Withdrawing Group Variants: 3,5-Bis(methylsulfonyl)benzonitrile
Structural Differences : Methylsulfonyl (–SO₂CH₃) groups at 3,5-positions instead of benzyloxy .
Properties :
- Electron-withdrawing effect : Stronger than benzyloxy, directing further substitution meta to nitrile.
- Solubility : Higher polarity increases water solubility.
Applications : Catalyst in cross-coupling reactions and agrochemical synthesis.
Key Research Findings
- Synthetic Flexibility : The this compound scaffold can be modified to introduce halogens or heterocycles, enhancing bioactivity (e.g., MAO inhibition) .
- Biological Relevance : Benzyloxy groups improve membrane permeability in drug candidates, while nitriles stabilize interactions with enzyme active sites .
- Market Trends : 3,4-Bis(benzyloxy)benzoic acid (a related analog) shows growing demand in pharmaceutical intermediates, with a projected CAGR of 5.2% (2025–2030) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
